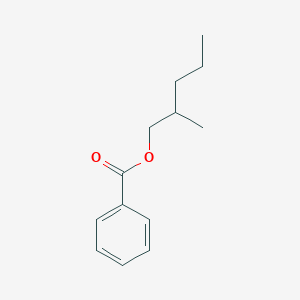

2-Methylpentyl benzoate

Vue d'ensemble

Description

2-Methylpentyl benzoate is an organic compound classified as an ester. It is formed by the esterification of benzoic acid with 2-methylpentanol. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is also of interest in various scientific research fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylpentyl benzoate can be synthesized through the esterification reaction between benzoic acid and 2-methylpentanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Benzoic acid+2-Methylpentanol→2-Methylpentyl benzoate+Water

Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where benzoic acid and 2-methylpentanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to facilitate the reaction, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and 2-methylpentanol.

Reduction: Reduction of this compound can produce the corresponding alcohols.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: Benzoic acid and 2-methylpentanol.

Reduction: Alcohols derived from the ester.

Transesterification: New esters depending on the alcohol used.

Applications De Recherche Scientifique

2-Methylpentyl benzoate has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential use in drug formulations due to its ester linkage, which can be hydrolyzed in the body.

Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.

Mécanisme D'action

The mechanism of action of 2-methylpentyl benzoate involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases in biological systems to release benzoic acid and 2-methylpentanol. These metabolites can then participate in various biochemical pathways, exerting their effects through interactions with enzymes and receptors.

Comparaison Avec Des Composés Similaires

Ethyl benzoate: Another ester of benzoic acid, but with ethanol instead of 2-methylpentanol.

Methyl benzoate: Formed from benzoic acid and methanol.

Butyl benzoate: Formed from benzoic acid and butanol.

Comparison: 2-Methylpentyl benzoate is unique due to the presence of the 2-methylpentyl group, which imparts distinct physical and chemical properties compared to other benzoate esters. For example, it may have different solubility, boiling point, and reactivity profiles compared to ethyl benzoate or methyl benzoate.

Activité Biologique

2-Methylpentyl benzoate is an organic compound belonging to the class of benzoate esters. Its biological activity has garnered interest in various fields, including pharmacology, toxicology, and environmental science. This article provides a detailed overview of the biological activities associated with this compound, supported by case studies and research findings.

- Chemical Formula : C₁₃H₁₈O₂

- Molecular Weight : 210.28 g/mol

- CAS Number : 570433

1. Insecticidal Properties

This compound exhibits notable insecticidal activity, particularly against agricultural pests. Research indicates that it can effectively reduce the viability of various insect species, including aphids and whiteflies.

| Insect Species | LC50 (mg/cm²) | Reference |

|---|---|---|

| Aedes albopictus | 0.114 | Mostafiz et al. |

| Culex pipiens | 0.221 | Mostafiz et al. |

| Bemisia tabaci | 0.3 | Feng et al. |

The compound's efficacy as an insecticide is attributed to its ability to disrupt the nervous system of insects, similar to other benzoate esters.

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies have shown that while it possesses insecticidal properties, it also has a low to moderate toxicity profile in mammals.

- Acute Toxicity (LD50) : Ranges from 887 to over 5000 mg/kg body weight, indicating relatively low acute toxicity .

- Repeated Dose Toxicity : Chronic exposure studies suggest potential neurotoxic effects at high doses, emphasizing the need for caution in applications involving human exposure .

3. Environmental Impact

The biodegradability of this compound has been assessed using standard OECD protocols, indicating that it is readily biodegradable in environmental conditions . This characteristic makes it a promising candidate for use in sustainable agricultural practices.

Case Study 1: Efficacy Against Aedes Albopictus

In a laboratory setting, this compound was tested for its larvicidal activity against Aedes albopictus. The results demonstrated a significant reduction in larval survival rates, with an LC50 value of 0.114 mg/cm². This study suggests its potential as an environmentally friendly alternative to conventional insecticides .

Case Study 2: Sublethal Effects on Aphids

A study investigating sublethal effects on Aphis gossypii revealed that exposure to 0.22% concentrations significantly reduced fecundity and longevity in treated populations compared to controls. This finding highlights the compound's potential impact on pest population dynamics beyond immediate mortality .

Propriétés

IUPAC Name |

2-methylpentyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-7-11(2)10-15-13(14)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNXTLNEKZMJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341123 | |

| Record name | 2-Methylpentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59736-57-1 | |

| Record name | 2-Methylpentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.